molecular formula C12H12BrN3O2S B2890828 N-(2-bromo-4-methylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide CAS No. 307543-74-4

N-(2-bromo-4-methylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Cat. No. B2890828
CAS RN: 307543-74-4
M. Wt: 342.21
InChI Key: FWDGYCXWUCXCRP-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide, also known as BITA, is a compound that has shown potential in various scientific research applications. It is a thiazolidinone derivative that has been synthesized using different methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

Antimicrobial Applications

Research on thiazolidinone derivatives has shown significant promise in the development of new antimicrobial agents. For instance, studies have synthesized and evaluated a series of thiazolidin-4-one derivatives, revealing potent antibacterial and antifungal activities against a range of pathogens. These activities are attributed to the thiazolidinone core and its ability to interact with bacterial enzymes and structures, leading to the inhibition of microbial growth. Such compounds are synthesized through various chemical reactions, including cyclization and acylation, and their structures are confirmed via spectral and elemental analysis (Fuloria et al., 2014; Baviskar et al., 2013).

Anticancer Applications

Thiazolidinone derivatives have also been explored for their potential anticancer activities. The modification of the thiazolidinone structure has led to the development of compounds with significant efficacy against various cancer cell lines. These activities are believed to result from the compounds' ability to modulate key cellular pathways involved in cancer cell proliferation and survival. Research in this area includes the synthesis of novel compounds and their evaluation in vitro, demonstrating the versatility of thiazolidinone derivatives as a platform for anticancer drug development (Kaminskyy et al., 2016).

Anti-Inflammatory Applications

Additionally, thiazolidinone derivatives have been investigated for their anti-inflammatory properties. Through the synthesis of specific derivatives, researchers have identified compounds with significant anti-inflammatory activity, potentially offering new therapeutic options for the treatment of inflammatory diseases. These findings suggest the thiazolidinone core, when appropriately modified, can interact with biological targets involved in the inflammatory response, thereby modulating inflammation (Sunder et al., 2013).

properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-bromo-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2S/c1-6-2-3-8(7(13)4-6)15-10(17)5-9-11(18)16-12(14)19-9/h2-4,9H,5H2,1H3,(H,15,17)(H2,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDGYCXWUCXCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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